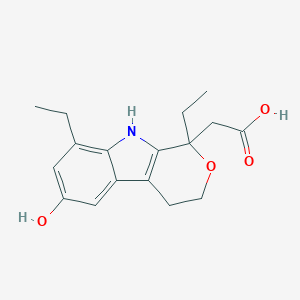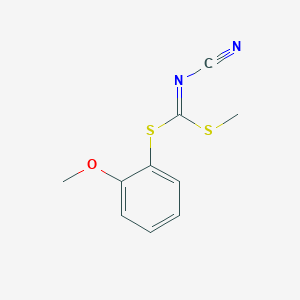
6-羟基依托度酸
概述
描述
6-Hydroxyetodolac is a metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. The compound has the chemical formula C₁₇H₂₁NO₄ and is known for its anti-inflammatory properties .
科学研究应用
6-Hydroxyetodolac has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Investigated for its role in biological systems, particularly in the metabolism of NSAIDs.
Medicine: Studied for its potential therapeutic effects and as a biomarker for monitoring drug metabolism.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用机制
The mechanism of action of 6-Hydroxyetodolac is similar to that of its parent compound, etodolac. It exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which decreases the synthesis of prostaglandins involved in mediating inflammation . This inhibition leads to reduced inflammation, pain, and fever . The compound is more selective for COX-2 than COX-1, which contributes to its anti-inflammatory properties .
Similar Compounds:
Etodolac: The parent compound, also an NSAID with anti-inflammatory properties.
6-Hydroxyindole: Another indole derivative with a hydroxyl group at the 6th position.
Indomethacin: Another NSAID with a similar mechanism of action.
Uniqueness: 6-Hydroxyetodolac is unique due to its specific hydroxylation at the 6th position, which influences its metabolic and pharmacokinetic properties. This hydroxylation can affect the compound’s solubility, bioavailability, and interaction with biological targets .
安全和危害
未来方向
生化分析
Biochemical Properties
6-Hydroxyetodolac has a chemical formula of C17H21NO4 . It interacts with various enzymes and proteins in the body. It is a product of the metabolic reaction of etodolac . The nature of these interactions is largely determined by its chemical structure and properties .
Cellular Effects
The cellular effects of 6-Hydroxyetodolac are not fully understood. It is known to be involved in various cellular processes. For instance, it has been found in the kidney and liver , suggesting that it may play a role in the function of these organs.
Molecular Mechanism
It is known that etodolac, the parent compound of 6-Hydroxyetodolac, exerts its effects through the inhibition of the enzyme cyclooxygenase (COX), which decreases the synthesis of prostaglandins involved in inflammation . It is possible that 6-Hydroxyetodolac may have similar effects.
Metabolic Pathways
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyetodolac typically involves the hydroxylation of etodolac. The process begins with the preparation of etodolac, which is synthesized by reacting 7-ethyl-tryptophol with methyl 3-oxo-pentanoate in the presence of a concentrated mineral acid . The hydroxylation step introduces a hydroxyl group at the 6th position of the indole ring, forming 6-Hydroxyetodolac .
Industrial Production Methods: Industrial production of 6-Hydroxyetodolac follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding and cost-effective methods to ensure the efficient production of the compound .
化学反应分析
Types of Reactions: 6-Hydroxyetodolac undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
属性
IUPAC Name |
2-(1,8-diethyl-6-hydroxy-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-3-10-7-11(19)8-13-12-5-6-22-17(4-2,9-14(20)21)16(12)18-15(10)13/h7-8,18-19H,3-6,9H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHWDDBALZVXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)O)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101901-06-8 | |
| Record name | 6-Hydroxyetodolac | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101901068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RAK-901 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH8N6A1AY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 6-hydroxyetodolac in the metabolism of etodolac?
A1: 6-Hydroxyetodolac is a key metabolite of the non-steroidal anti-inflammatory drug (NSAID) etodolac. Following oral administration of etodolac, it undergoes extensive metabolism, with 6-hydroxyetodolac being one of the major metabolites identified in human urine. [] The metabolism of etodolac primarily involves hydroxylation, with 6-hydroxylation being one of the pathways. []
Q2: Does 6-hydroxyetodolac possess any significant anti-inflammatory activity?
A2: Research suggests that 6-hydroxyetodolac, along with other tested metabolites of etodolac, exhibits minimal to no anti-inflammatory activity. Studies evaluating the metabolites in a rat adjuvant edema model and their ability to inhibit prostaglandin production in chondrocyte cells demonstrated either inactivity or only marginal activity. [] This suggests that the metabolic conversion of etodolac to 6-hydroxyetodolac, and other metabolites, significantly reduces its pharmacological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline](/img/structure/B137973.png)



![Methyl (1R,2S,3S,5S)-8-(2-fluoroethyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B137984.png)
![N'-hydroxy-2-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B137985.png)

